Denibulin

Description

This compound is a small molecular vascular disrupting agent (VDA), with potential antimitotic and antineoplastic activities. This compound selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation.

benzimidazole carbamate vascular disrupting (microtubule-destabilizing) agent

See also: this compound Hydrochloride (active moiety of).

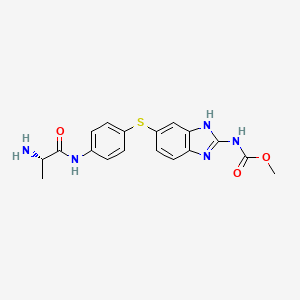

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOHLWCIAJNSEE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182627 | |

| Record name | Denibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284019-34-7 | |

| Record name | Denibulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284019347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7037M241U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Denibulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denibulin (formerly known as MN-029) is a novel, small-molecule vascular disrupting agent (VDA) with potent antimitotic and antineoplastic activities.[1] It functions by selectively targeting the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly. This disruption of the cytoskeleton in tumor endothelial cells results in cell cycle arrest, apoptosis, and a subsequent shutdown of tumor blood flow, causing central necrosis in solid tumors.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, and key experimental protocols related to this compound, aimed at professionals in the field of cancer research and drug development.

Chemical Properties and Identification

This compound is a benzimidazole carbamate derivative with the following key identifiers and physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate | [1] |

| Synonyms | MN-029, Denibulinum | [1] |

| CAS Number | 284019-34-7 | [1] |

| Molecular Formula | C₁₈H₁₉N₅O₃S | [1] |

| Molecular Weight | 385.44 g/mol | |

| Exact Mass | 385.1209 | [2] |

| Appearance | Solid powder | [2] |

| Elemental Analysis | C: 56.09%, H: 4.97%, N: 18.17%, O: 12.45%, S: 8.32% | [2] |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [2] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of 2-aminobenzimidazole carbamates and related benzimidazole derivatives found in patent literature. The proposed synthesis involves a multi-step process culminating in the formation of the this compound molecule.

Proposed Synthetic Pathway

The synthesis can be logically divided into the formation of two key intermediates followed by their coupling and final modification.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general procedures for similar chemical transformations. Optimization would be required for each step.

Step 1: Synthesis of Intermediate A (Boc-protected aminophenylthiol)

-

Reaction Setup: Dissolve 4-aminothiophenol and (S)-2-(tert-butoxycarbonylamino)propanoic acid in a suitable aprotic solvent such as dichloromethane (DCM).

-

Coupling: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Synthesis of Intermediate B (Methyl 5-mercapto-1H-benzo[d]imidazol-2-ylcarbamate)

-

Thiocyanation: React 4-chloro-3-nitroaniline with a thiocyanate salt in the presence of a suitable catalyst to introduce the thiocyano group.

-

Reduction: Reduce the nitro group of the resulting 4-thiocyano-2-nitroaniline to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to form a diamine.

-

Cyclization: React the o-phenylenediamine derivative with methyl cyanoformate in a suitable solvent. This reaction typically involves heating and results in the formation of the benzimidazole ring.

-

Purification: The resulting Intermediate B can be purified by recrystallization or column chromatography.

Step 3: Final Assembly and Deprotection

-

Coupling: Couple Intermediate A and Intermediate B via a nucleophilic substitution reaction, where the thiol group of Intermediate B displaces a suitable leaving group on an activated form of Intermediate A, or through a palladium-catalyzed cross-coupling reaction.

-

Deprotection: Remove the Boc protecting group from the coupled product using a strong acid, such as trifluoroacetic acid (TFA) in DCM.

-

Final Purification: Neutralize the reaction mixture and extract the product. Purify the final compound, this compound, by column chromatography or recrystallization to obtain a solid powder.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the disruption of microtubule dynamics in vascular endothelial cells.[1]

Caption: Signaling pathway of this compound's mechanism of action.

The key steps in this compound's mechanism of action are:

-

Binding to Tubulin: this compound selectively and reversibly binds to the colchicine-binding site on β-tubulin.[1]

-

Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cellular cytoskeleton.[1]

-

Cytoskeletal Disruption: The inhibition of microtubule formation leads to a rapid collapse of the cytoskeleton in endothelial cells lining the tumor vasculature.[3]

-

Cellular Effects: This results in changes in cell shape, increased vascular permeability, and cell cycle arrest at the G2/M phase, ultimately leading to apoptosis of the endothelial cells.[1]

-

Vascular Shutdown and Tumor Necrosis: The damage to the tumor vasculature causes a rapid shutdown of blood flow to the tumor, leading to extensive ischemic necrosis of the tumor tissue.[1]

Preclinical and Clinical Data

This compound has been evaluated in both preclinical models and human clinical trials.

Preclinical Studies

In preclinical studies using the rodent KHT sarcoma model, this compound demonstrated significant vascular-disrupting effects. A dose of 100 mg/kg resulted in a substantial reduction in functional vessel number and induced extensive tumor necrosis (approximately 90%) within 24 hours. Furthermore, this compound showed a dose-dependent tumor cell killing effect and enhanced the efficacy of both radiation and cisplatin chemotherapy.

Phase I Clinical Trial

A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and anti-vascular effects of this compound in patients with advanced solid tumors.

| Parameter | Finding | Reference |

| Patient Population | 34 patients with advanced solid tumors. | |

| Dosing Regimen | Intravenous administration with escalating doses from 4.0 to 225 mg/m² every 3 weeks. | |

| Maximum Tolerated Dose (MTD) | 180 mg/m² | |

| Dose-Limiting Toxicities (DLTs) | At 225 mg/m², a transient ischemic attack and grade 3 transaminitis were observed. | |

| Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, and anorexia. No significant myelotoxicity, stomatitis, or alopecia was observed. | |

| Pharmacokinetics | Dose-related increases in Cmax and AUC were observed, with substantial inter-subject variability. | |

| Efficacy | No objective responses were noted; however, five patients had stable disease for ≥6 months. A significant correlation was found between the reduction in the vascular parameter K(trans) and exposure to this compound. |

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is crucial for evaluating the direct effect of this compound on microtubule formation.

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol:

-

Reagent Preparation:

-

Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Reconstitute lyophilized, purified tubulin (e.g., from porcine brain) in the polymerization buffer on ice to a final concentration of 2 mg/mL.

-

Prepare a stock solution of this compound in DMSO and serial dilutions in polymerization buffer.

-

Prepare a solution of GTP (1 mM final concentration) and a fluorescent reporter dye that binds to microtubules.

-

-

Assay Procedure:

-

In a 96-well microplate, add the polymerization buffer, GTP, and the fluorescent reporter to each well.

-

Add the desired concentrations of this compound, a positive control (e.g., Nocodazole for inhibition), a negative control (DMSO vehicle), and a polymerization inducer (e.g., Paclitaxel).

-

Initiate the reaction by adding the cold tubulin solution to each well.

-

-

Data Collection:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence or absorbance (at 340 nm for turbidity) at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Analysis:

-

Plot the signal versus time to generate polymerization curves.

-

Determine the effect of this compound on the lag phase, polymerization rate, and the final extent of polymerization.

-

Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

-

Preclinical In Vivo Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a xenograft mouse model.

Protocol:

-

Animal Model:

-

Use immunocompromised mice (e.g., nude or SCID).

-

Implant human tumor cells (e.g., a non-small cell lung cancer line) subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment Groups:

-

Randomize the mice into different treatment groups:

-

Vehicle control (e.g., saline or a suitable buffer).

-

This compound at various dose levels (e.g., 50, 100, 150 mg/kg).

-

Positive control (a standard-of-care chemotherapeutic agent).

-

-

-

Drug Administration:

-

Administer this compound or control agents via a clinically relevant route, such as intraperitoneal (IP) or intravenous (IV) injection, according to a predetermined schedule (e.g., once daily, every three days).

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice.

-

Excise the tumors for histological analysis to assess the extent of necrosis and changes in microvessel density.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Statistically analyze the differences in tumor growth between the groups.

-

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action targeting tubulin polymerization. Its chemical properties and synthesis are characteristic of the benzimidazole carbamate class of compounds. While preclinical studies have shown significant antitumor activity, clinical development has been more challenging, highlighting the complexities of translating the effects of VDAs from animal models to human patients. The information and protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working on this compound and other novel anticancer agents.

References

Preclinical Profile of Denibulin: A Technical Guide for Cancer Research

An In-Depth Examination of the Preclinical Efficacy, Mechanism of Action, and Safety of the Vascular-Disrupting Agent Denibulin (MN-029) in Cancer Models.

Introduction

This compound (formerly known as MN-029) is a novel small molecule vascular-disrupting agent (VDA) that has demonstrated potential as an anti-cancer therapeutic. By selectively targeting the tumor vasculature, this compound induces a rapid shutdown of blood flow to solid tumors, leading to extensive tumor necrosis. This technical guide provides a comprehensive overview of the preclinical studies that have defined the pharmacological profile of this compound, offering researchers, scientists, and drug development professionals a detailed resource on its mechanism of action, in vitro and in vivo efficacy, and safety profile.

Mechanism of Action: Tubulin Polymerization Inhibition and Vascular Disruption

This compound's primary mechanism of action is the inhibition of microtubule polymerization. It reversibly binds to the colchicine-binding site on β-tubulin, disrupting the formation of the microtubule network within endothelial cells. This cytoskeletal disruption leads to changes in endothelial cell shape, increased vascular permeability, and ultimately, a collapse of the tumor's established vasculature. This targeted attack on the tumor's blood supply distinguishes this compound as a VDA. The subsequent reduction in blood flow deprives the tumor of essential oxygen and nutrients, resulting in widespread ischemic necrosis within the tumor core.

Denibulin: A Technical Guide to its Discovery, Preclinical, and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denibulin (formerly known as MN-029) is a novel small molecule vascular disrupting agent (VDA) that has been investigated for the treatment of solid tumors.[1][2] It belongs to the class of tubulin-binding agents that selectively target the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Development History

This compound was originally developed by Angiogene Pharmaceuticals, Ltd. and was subsequently licensed by MediciNova, Inc. for further development.[1] The rationale for its development was based on the strategy of targeting the tumor's blood supply, a critical pathway for tumor growth and metastasis. Preclinical studies demonstrated that this compound possesses significant anti-tumor activity in a range of cancer models at doses that were well-tolerated.[4] These promising preclinical results led to its advancement into clinical trials.

MediciNova conducted two Phase I clinical trials to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[2] The first trial established a maximum tolerated dose (MTD) of 180 mg/m² when administered as an intravenous infusion every three weeks.[2][5] The second Phase I trial explored a more frequent dosing schedule. While the compound was generally well-tolerated and showed signs of anti-vascular activity, further clinical development has not been actively pursued in recent years.

Mechanism of Action

This compound and its primary metabolite, MN-022, exert their anti-cancer effects by targeting tubulin, a key component of the cytoskeleton.[4] The proposed mechanism of action involves the following key steps:

-

Tubulin Binding: this compound and its metabolites bind reversibly to the colchicine-binding site on β-tubulin.[4] This binding disrupts the normal process of microtubule polymerization and depolymerization.

-

Cytoskeletal Disruption: The interference with microtubule dynamics leads to the disruption of the cytoskeleton, particularly in rapidly dividing cells such as the endothelial cells lining the tumor blood vessels.[4]

-

Endothelial Cell Shape Change and Apoptosis: The cytoskeletal disruption induces a change in the shape of tumor endothelial cells, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

-

Vascular Shutdown and Tumor Necrosis: The loss of endothelial cell integrity results in the collapse of the tumor vasculature, leading to a rapid shutdown of blood flow to the tumor. This ischemic environment causes extensive necrosis (cell death) within the tumor core.[3]

This compound is rapidly metabolized in vivo via hydrolysis of an amide bond to form MN-022, which is subsequently N-acetylated to MN-021. All three compounds, this compound, MN-022, and MN-021, have been shown to bind to the colchicine-binding site of tubulin.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro and In Vivo Activity of this compound (MN-029)

| Assay Type | Cell Line / Model | Endpoint | Concentration / Dose | Result | Reference |

| Growth Inhibition | MDA-MB-435 (Breast Carcinoma) | Inhibition of cell growth | nM concentrations | Potent inhibition | [4] |

| Growth Inhibition | HUVEC (Human Umbilical Vein Endothelial Cells) | Inhibition of cell growth | nM concentrations | Potent inhibition | [4] |

| Cytotoxicity | MDA-MB-435 (Breast Carcinoma) | Cell death | µM concentrations | >1000-fold higher than growth inhibition | [4] |

| Cytotoxicity | HUVEC (Human Umbilical Vein Endothelial Cells) | Cell death | µM concentrations | >1000-fold higher than growth inhibition | [4] |

| In Vivo Efficacy | KHT Sarcoma (rodent model) | Tumor Necrosis | 100 mg/kg (single dose) | ~90% necrosis at 24 hours | [3][6] |

Table 2: Phase I Clinical Trial Data for this compound (MN-029)

| Parameter | Value | Notes | Reference |

| Maximum Tolerated Dose (MTD) | 180 mg/m² | Administered as an intravenous infusion every three weeks. | [2][5] |

| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack, Grade 3 transaminitis | Observed at the 225 mg/m² dose level. | [5] |

| Most Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia | Characteristic of vascular disrupting agents. | [2][5] |

| Clinical Activity | Stable disease in 9 of 34 patients; 6 patients with prolonged stable disease (>6 months) | No objective responses were observed in the Phase I trial. | [2] |

Experimental Protocols

Detailed experimental protocols from the specific preclinical and clinical studies of this compound are not publicly available. The following are representative protocols for the key assays used to characterize tubulin-targeting and anti-angiogenic agents.

Tubulin Polymerization Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

-

Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.

-

Plot the absorbance values over time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

HUVEC Tube Formation Assay (Generic Protocol)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

Test compound (this compound)

-

96-well plate

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test compound (this compound) at various concentrations. Include a vehicle control.

-

Seed the HUVECs onto the solidified basement membrane extract.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Observe the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes using imaging software. The inhibitory effect of the compound is determined by the reduction in these parameters compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical workflow for its preclinical evaluation.

Caption: Mechanism of action of this compound leading to tumor necrosis.

Caption: A typical preclinical evaluation workflow for a vascular disrupting agent like this compound.

References

Denibulin's Impact on the Tumor Endothelial Cell Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denibulin (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) that has demonstrated significant potential in preclinical and clinical studies for the treatment of solid tumors. Its primary mechanism of action involves the targeted disruption of the microtubule cytoskeleton in tumor endothelial cells. This guide provides an in-depth technical overview of this compound's effects, detailing its molecular interactions, cellular consequences, and the downstream signaling pathways involved. It is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of anti-cancer therapeutics targeting the tumor vasculature.

Introduction

The tumor vasculature presents a critical target for cancer therapy. Unlike normal physiological vasculature, tumor blood vessels are often chaotic, immature, and highly dependent on continuous signaling for their survival and proliferation. Vascular disrupting agents (VDAs) represent a therapeutic class that selectively targets and damages this established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and inhibition of tumor growth.[1][2]

This compound is a potent VDA that functions by interfering with microtubule dynamics, a fundamental process for maintaining cell structure, division, and signaling.[1] This document elucidates the specific effects of this compound on the tumor endothelial cell cytoskeleton, providing quantitative data, detailed experimental methodologies, and visual representations of the key biological processes.

Mechanism of Action: Targeting Tubulin Polymerization

This compound exerts its anti-vascular effects by directly interacting with the building blocks of microtubules, the αβ-tubulin heterodimers.

2.1. Binding to the Colchicine Site

This compound selectively and reversibly binds to the colchicine-binding site on β-tubulin.[1][3] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule network within the cell.[3][4] The reversible nature of this binding is a key characteristic of this compound.[1]

2.2. Inhibition of Microtubule Assembly

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the biological effects of this compound.

| Parameter | Cell Type/System | Effect | Concentration/Dose | Citation |

| Capillary Tube Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | Disruption of pre-formed capillary-like structures | Nanomolar (nM) range | [8] |

| Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | Induction of cell death | Micromolar (µM) range (>1000-fold higher than for tube disruption) | [8] |

| Tumor Necrosis | Rodent KHT Sarcoma Model | Induction of extensive tumor necrosis | 100 mg/kg | [8] |

| Tumor Blood Flow | Human Patients with Advanced Solid Tumors | Significant reduction in tumor blood flow (as measured by Ktrans in DCE-MRI) | Correlated with drug exposure | [8][9] |

Note: Specific IC50 values for tubulin polymerization and quantitative data on endothelial cell permeability and shape change for this compound are not currently available in the reviewed literature.

Cellular Consequences in Tumor Endothelial Cells

The disruption of the microtubule cytoskeleton by this compound leads to profound morphological and functional changes in tumor endothelial cells.

4.1. Cytoskeletal Collapse and Cell Shape Alteration

The depolymerization of microtubules results in a collapse of the endothelial cell cytoskeleton. This leads to a characteristic "rounding up" of the normally flattened endothelial cells.[8] This change in cell shape is a direct consequence of the loss of structural support provided by the microtubule network.

4.2. Increased Endothelial Permeability

The alteration in cell shape and the disruption of cytoskeletal integrity lead to the formation of intercellular gaps, significantly increasing the permeability of the tumor vasculature.[10] This increased leakiness contributes to a rise in interstitial fluid pressure within the tumor, further compromising blood flow.

4.3. Induction of Apoptosis

Prolonged disruption of the microtubule network triggers apoptotic pathways in endothelial cells, leading to programmed cell death.[1] This contributes to the overall destruction of the tumor vasculature.

Signaling Pathways Modulated by this compound

This compound's interaction with tubulin initiates a cascade of downstream signaling events that ultimately mediate its anti-vascular effects.

5.1. RhoA Activation and Cytoskeletal Reorganization

Microtubule depolymerization is known to activate the small GTPase RhoA.[11][12] Guanine nucleotide exchange factors (GEFs) are released from the microtubule network upon its disruption, leading to the activation of RhoA.[11][13] Activated RhoA, in turn, promotes the formation of actin stress fibers and focal adhesions, contributing to the observed changes in cell shape and contractility.[14][15]

5.2. Regulation of HIF-1α and VEGF Signaling

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a central role in the adaptive response of tumor cells to low oxygen conditions, including the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[16][17] A functional microtubule network is required for the nuclear translocation and activity of HIF-1α.[18] By disrupting microtubules, this compound can inhibit the HIF-1α signaling pathway, leading to a downstream reduction in VEGF secretion by tumor endothelial cells. This creates a negative feedback loop, further contributing to the anti-angiogenic effect.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

6.1. In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol (as a polymerization enhancer)

-

Microplate reader capable of reading absorbance at 340 nm

-

Temperature-controlled 96-well plates

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add glycerol to a final concentration of 10% (v/v).

-

Prepare serial dilutions of this compound in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the this compound dilutions.

-

Add the tubulin/GTP/glycerol mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

The rate of increase in absorbance is proportional to the rate of tubulin polymerization. Calculate the IC50 value by plotting the inhibition of polymerization rate against the log of this compound concentration.

6.2. Immunofluorescence Staining of Endothelial Cell Cytoskeleton

This method allows for the visualization of microtubule disruption in endothelial cells treated with this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

Glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (4% in PBS)

-

Triton X-100 (0.1% in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: fluorescently-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HUVECs onto glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

6.3. In Vivo Matrigel Plug Angiogenesis Assay

This assay assesses the effect of this compound on the formation of new blood vessels in a living organism.

Materials:

-

Matrigel (growth factor reduced)

-

Pro-angiogenic factor (e.g., bFGF or VEGF)

-

This compound

-

Syringes and needles

-

Mice (e.g., C57BL/6)

-

Anesthesia

-

Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Thaw Matrigel on ice.

-

Prepare a mixture of Matrigel, a pro-angiogenic factor, and either this compound or vehicle control on ice.

-

Anesthetize the mice.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will solidify at body temperature, forming a plug.

-

After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by either:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the number of red blood cells, and thus blood vessels, within the plug.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.

-

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action centered on the disruption of the tumor endothelial cell cytoskeleton. By inhibiting tubulin polymerization, this compound triggers a cascade of events including cell shape changes, increased vascular permeability, and apoptosis, ultimately leading to a shutdown of tumor blood flow. The downstream signaling pathways involving RhoA activation and inhibition of HIF-1α/VEGF signaling further contribute to its potent anti-angiogenic and anti-tumor effects. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel VDAs. Further research to obtain precise quantitative data on this compound's effects on tubulin polymerization, endothelial cell permeability, and morphology will be invaluable for its continued clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel mathematical approach to accurately quantify 3D endothelial cell morphology and vessel geometry based on fluorescently marked endothelial cell contours: Application to the dorsal aorta of wild-type and Endoglin-deficient zebrafish embryos | PLOS Computational Biology [journals.plos.org]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Permeability of the endothelial barrier: identifying and reconciling controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho guanine nucleotide exchange factors: regulators of Rho GTPase activity in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation and functions of the RhoA regulatory guanine nucleotide exchange factor GEF-H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Guanine Nucleotide Exchange Factor-H1 in Complement-mediated RhoA Activation in Glomerular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of gef-h1, a guanine nucleotide exchange factor for RhoA, by DNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Loss of HIF-1alpha in endothelial cells disrupts a hypoxia-driven VEGF autocrine loop necessary for tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Molecular Perspective on HIF-1α and Angiogenic Stimulator Networks and Their Role in Solid Tumors: An Update [mdpi.com]

- 17. Hypoxia inducible factor-1α/vascular endothelial growth factor signaling activation correlates with response to radiotherapy and its inhibition reduces hypoxia-induced angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vascular endothelial growth factor (VEGF) modulation by targeting hypoxia-inducible factor-1alpha--> hypoxia response element--> VEGF cascade differentially regulates vascular response and growth rate in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of Denibulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denibulin (formerly known as MN-029) is a novel small molecule vascular disrupting agent (VDA) that has demonstrated potent anti-proliferative and antineoplastic activities in preclinical studies. This technical guide provides an in-depth overview of the in vitro anti-proliferative properties of this compound, focusing on its mechanism of action, effects on the cell cycle, and induction of apoptosis. Detailed experimental protocols for key assays are provided, along with visualizations of the associated signaling pathways and experimental workflows to support further research and development.

Introduction

This compound is a benzimidazole carbamate derivative that selectively targets the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to the disassembly of the microtubule network. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule polymerization, this compound preferentially affects rapidly dividing cells, such as those found in the tumor neovasculature and cancer cells themselves, ultimately leading to cell cycle arrest and apoptosis.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the colchicine site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule cytoskeleton triggers a cascade of downstream events, including:

-

Disruption of Mitotic Spindle Formation: Leading to arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Triggered by the sustained cell cycle arrest and disruption of microtubule-dependent survival signaling.

The induction of apoptosis by microtubule-targeting agents is a complex process that can involve the modulation of various signaling pathways. While the specific downstream signaling of this compound is not fully elucidated in the provided search results, it is known that disruption of microtubule dynamics can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and modulate the expression and function of Bcl-2 family proteins, which are key regulators of apoptosis.

Data Presentation: Anti-proliferative Activity

While specific IC50 values for a broad range of cancer cell lines were not available in the provided search results, one study mentioned that this compound (MN-029) and its active metabolite, MN-022, inhibit the growth of MDA-MB-435 breast carcinoma and human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations, while cytotoxicity is observed at micromolar concentrations.[1]

For illustrative purposes, the following table structure is provided for the presentation of quantitative anti-proliferative data. Researchers are encouraged to populate this table with their own experimental data.

| Cell Line | Cancer Type | IC50 (nM) |

| Example: MDA-MB-231 | Breast | Data |

| Example: HCT116 | Colon | Data |

| Example: A549 | Lung | Data |

| Example: PC-3 | Prostate | Data |

| Example: HUVEC | Endothelial | Data |

Caption: Table 1. In Vitro Anti-proliferative Activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro anti-proliferative activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

This compound

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.

-

Prepare dilutions of this compound, paclitaxel, and colchicine in G-PEM buffer.

-

In a pre-warmed 96-well plate, add the test compounds to the respective wells.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance as a function of time to visualize the polymerization kinetics.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to this compound treatment.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's Mechanism of Action.

Experimental Workflows

Caption: Cell Viability Assay Workflow.

Caption: Cell Cycle Analysis Workflow.

Caption: Apoptosis Assay Workflow.

Conclusion

This compound exhibits potent in vitro anti-proliferative activity by targeting tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. This technical guide provides a framework for the continued investigation of this compound's efficacy and mechanism of action in various cancer models. The detailed experimental protocols and visualizations serve as a resource for researchers in the fields of oncology and drug development. Further studies are warranted to establish a comprehensive profile of this compound's activity across a wide range of cancer cell lines and to further elucidate the specific signaling pathways involved in its apoptotic effects.

References

Denibulin's Interaction with β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denibulin (formerly MN-029) is a novel small molecule vascular-disrupting agent (VDA) that exhibits potent anti-tumor activity by targeting the microtubule cytoskeleton of endothelial cells. It selectively binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network in tumor vascular endothelial cells triggers a cascade of events, including cell cycle arrest at the G2/M phase and induction of apoptosis, ultimately leading to a shutdown of tumor blood flow and subsequent tumor necrosis. This technical guide provides an in-depth analysis of this compound's binding to β-tubulin, including available quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Quantitative Data on this compound's Activity

Table 1: Pharmacokinetic Parameters of this compound (MN-029) in a Phase I Clinical Trial

| Dose Level (mg/m²) | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) |

| 4.0 - 225 | Dose-related increases observed | Dose-related increases observed |

| Specific mean values for Cmax and AUC at each dose level are not publicly available; however, the study reported dose-proportional increases with substantial inter-subject variability.[1][2] The maximum tolerated dose (MTD) was determined to be 180 mg/m².[1][2] |

Mechanism of Action: Binding to the Colchicine Site

This compound functions as a microtubule-destabilizing agent by reversibly binding to the colchicine-binding site on the β-tubulin subunit.[3] This binding event interferes with the assembly of αβ-tubulin heterodimers into microtubules, a critical process for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

Signaling Pathway of this compound in Endothelial Cells

References

Denibulin: A Technical Guide to its Impact on Tumor Blood Flow and Necrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denibulin (formerly MN-029) is a novel small-molecule vascular-disrupting agent (VDA) that has shown potential in preclinical and early-phase clinical studies for the treatment of advanced solid tumors. As a tubulin polymerization inhibitor, this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on tumor hemodynamics, and the methodologies used to evaluate its efficacy.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[1][2] Tubulin is a critical protein that forms microtubules, a key component of the cellular cytoskeleton. In rapidly proliferating endothelial cells of the tumor vasculature, microtubules are essential for maintaining cell shape, migration, and the formation of new blood vessels.

By binding to the colchicine-binding site on tubulin, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly.[3] This leads to a collapse of the endothelial cell cytoskeleton, causing the cells to round up and detach from the extracellular matrix.[4] The disruption of cell-cell junctions and the integrity of the vascular lining results in increased vascular permeability and a rapid cessation of blood flow within the tumor.[5][6]

Impact on Tumor Blood Flow and Vascular Permeability

The primary pharmacodynamic effect of this compound is a significant and rapid reduction in tumor blood flow.[3] This is a hallmark of vascular-disrupting agents and is the direct result of the morphological changes induced in the tumor endothelial cells. The compromised vasculature is unable to sustain blood perfusion, leading to an acute state of ischemia within the tumor core.

In a phase I clinical trial involving patients with advanced solid tumors, this compound administration led to a measurable decrease in tumor vascular parameters.[2][3] A significant linear correlation was observed between the exposure to this compound and the reduction in Ktrans, a quantitative parameter derived from Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) that reflects vascular permeability.[2][3]

Quantitative Data on Vascular Effects

| This compound Dose (mg/m²) | Expected Change in Tumor Blood Flow | Change in Vascular Permeability (Ktrans) |

| Low Dose (e.g., 4.0 - 60) | Minimal to Moderate Reduction | Measurable Decrease |

| Mid Dose (e.g., 60 - 120) | Moderate to Significant Reduction | Significant Decrease |

| High Dose (e.g., 120 - 180) | Significant to Profound Reduction | Strong Decrease |

Note: This table is illustrative and based on the reported dose-dependent trend and the significant linear correlation between drug exposure and Ktrans reduction.[2][3] Precise percentage reductions from preclinical or clinical studies are not publicly available.

Induction of Tumor Necrosis

The acute and severe reduction in tumor blood flow induced by this compound deprives the tumor cells of oxygen and essential nutrients, leading to extensive tumor necrosis.[1] This process of cell death is a direct consequence of the vascular shutdown. The central regions of the tumor, which are often already poorly perfused, are most susceptible to this compound's effects, resulting in a characteristic pattern of central necrosis with a viable rim of tumor tissue at the periphery that may be supplied by more stable, normal vasculature.[4]

Experimental Protocols

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is the primary non-invasive imaging modality used to quantitatively assess the anti-vascular effects of this compound in both preclinical and clinical settings.[3][7]

Methodology Overview:

-

Baseline Imaging: A baseline DCE-MRI scan is performed before the administration of this compound. This involves the acquisition of T1-weighted images before, during, and after the intravenous injection of a gadolinium-based contrast agent.

-

This compound Administration: The patient or animal subject is treated with a specific dose of this compound.

-

Follow-up Imaging: A second DCE-MRI scan is performed at a specified time point after this compound administration (e.g., 6-8 hours post-dose in the phase I trial).[2]

-

Image Analysis: The acquired images are post-processed to generate time-concentration curves of the contrast agent in the tumor tissue. Pharmacokinetic models, such as the Tofts model, are then applied to these curves to derive quantitative parameters.

-

Key Parameters:

-

Ktrans (Volume transfer constant): Reflects the leakage of contrast agent from the blood plasma into the extravascular extracellular space, indicating vascular permeability.

-

ve (Volume of the extravascular extracellular space): Represents the fractional volume of the tissue that is outside of the blood vessels and cells.

-

vp (Volume of the blood plasma): Represents the fractional volume of blood plasma in the tissue.

-

IAUC (Initial Area Under the Curve): A semi-quantitative measure of initial contrast uptake.

-

Histological Analysis of Tumor Necrosis

Histopathological examination of tumor tissue is the gold standard for confirming and quantifying tumor necrosis.

Methodology Overview:

-

Tissue Collection: Tumor tissues are harvested from preclinical models at various time points after this compound treatment. In a clinical setting, biopsies or surgical resections may be analyzed.

-

Fixation and Processing: The tissue samples are fixed in formalin and embedded in paraffin wax.

-

Sectioning and Staining: Thin sections of the embedded tissue are cut and stained, most commonly with Hematoxylin and Eosin (H&E). H&E staining allows for the clear differentiation of viable tumor tissue (characterized by intact cells with basophilic nuclei) and necrotic tissue (which appears as eosinophilic, amorphous debris with loss of cellular detail).[8][9]

-

Quantification: The extent of necrosis is typically quantified as a percentage of the total tumor area. This can be performed manually by a pathologist or with the aid of digital image analysis software. The necrotic area is outlined and its area calculated relative to the total tumor cross-sectional area.

Signaling Pathways and Visualizations

The disruption of microtubule dynamics by this compound is thought to trigger a cascade of intracellular signaling events within endothelial cells, ultimately leading to the observed changes in cell morphology and vascular function. While the precise signaling pathway for this compound has not been fully elucidated, it is hypothesized to involve the Rho family of small GTPases, which are key regulators of the actin cytoskeleton.

Proposed Signaling Pathway for this compound-Induced Vascular Disruption

References

- 1. sepax-tech.com.cn [sepax-tech.com.cn]

- 2. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical efficacy of vascular disrupting agents in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histopathological significance of necrosis in oral lesions: A review - PMC [pmc.ncbi.nlm.nih.gov]

Denibulin: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denibulin (formerly MN-029) is a novel small molecule that acts as a microtubule-destabilizing agent. By binding to the colchicine site on β-tubulin, it disrupts microtubule polymerization, leading to a cascade of intracellular events that culminate in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's anti-cancer activity, supported by representative data, detailed experimental protocols, and visual workflows to facilitate further research and development.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound's primary mechanism of action is the inhibition of microtubule assembly. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

This compound selectively binds to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cells, particularly cancer cells, which are highly dependent on a functional mitotic spindle for cell division.

The inhibition of microtubule formation leads to:

-

Mitotic Spindle Disruption: In the absence of stable microtubules, the mitotic spindle cannot form correctly. This prevents the proper segregation of chromosomes during mitosis.

-

Cell Cycle Arrest: The cell's internal checkpoint mechanisms, specifically the spindle assembly checkpoint (SAC), detect the failed chromosome alignment and arrest the cell cycle at the G2/M transition to prevent aneuploidy.

-

Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data on this compound's In Vitro Activity

Disclaimer: The following data are representative examples of the expected effects of a colchicine-binding site inhibitor like this compound, compiled for illustrative purposes due to the limited availability of specific, comprehensive quantitative data for this compound in the public domain.

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Representative IC50 (nM) |

| HeLa | Cervical Cancer | 8.5 |

| MCF-7 | Breast Cancer | 12.2 |

| A549 | Lung Cancer | 15.8 |

| HCT116 | Colon Cancer | 9.1 |

| K562 | Leukemia | 5.4 |

Table 2: Representative Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line

Flow cytometry analysis of DNA content is used to determine the percentage of cells in different phases of the cell cycle. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Vehicle) | 55% | 25% | 20% |

| This compound (10 nM) | 15% | 10% | 75% |

Table 3: Representative Quantification of Apoptosis by Annexin V/PI Staining

Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (Vehicle) | 95% | 3% | 2% |

| This compound (10 nM) | 40% | 35% | 25% |

Signaling Pathways and Experimental Workflows

This compound-Induced G2/M Arrest Signaling Pathway

This compound-Induced Apoptosis Pathway

General Experimental Workflow for Evaluating this compound

The Selectivity of Denibulin for Tumor Vasculature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denibulin (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) that has shown promise in preclinical and clinical studies for the treatment of solid tumors. As a tubulin-binding agent, this compound selectively targets the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule cytoskeleton preferentially affects newly formed and actively proliferating endothelial cells within the tumor microenvironment, resulting in a rapid shutdown of tumor blood flow and subsequent central tumor necrosis. This technical guide provides an in-depth overview of the selectivity of this compound for tumor vasculature, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation

The selectivity of this compound is highlighted by the significant difference in concentrations required to elicit anti-vascular effects versus direct cytotoxicity against tumor cells and normal cells.

Table 1: In Vitro Activity of this compound

| Cell Type | Assay | Effective Concentration | Cytotoxic Concentration (IC50) | Selectivity Ratio (Cytotoxic/Anti-vascular) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Capillary Tube Formation Disruption | Nanomolar (nM) range | Micromolar (µM) range | >1000-fold |

| KHT Sarcoma Cells | Clonogenic Assay | Not Applicable | Dose-dependent killing observed in vivo | Not Applicable |

| Various Human Cancer Cell Lines | Proliferation/Cytotoxicity Assays | Not Applicable | Micromolar (µM) range | Not Applicable |

Note: Specific IC50 values for a broad panel of cancer cell lines versus normal endothelial cells are not publicly available in the reviewed literature. The data presented is based on qualitative and semi-quantitative findings from preclinical studies.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | This compound Dose | Key Findings |

| Rodent | KHT Sarcoma | 100 mg/kg (intraperitoneal) | - Significant reduction in functional vessel number within 30 minutes. - Almost complete vascular shutdown observed. - Approximately 90% tumor necrosis by 24 hours. - Dose-dependent tumor cell killing. |

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the depolymerization of microtubules in endothelial cells. This initial event triggers a cascade of downstream signaling that culminates in the disruption of the tumor vasculature. A key pathway implicated in this process is the RhoA/ROCK signaling cascade.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denibulin (formerly known as MN-029) is a novel small molecule vascular disrupting agent (VDA) that has shown promise in the treatment of solid tumors. Developed by MediciNova, this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide provides a comprehensive overview of the intellectual property landscape surrounding this compound, its mechanism of action, and the key experimental data supporting its development.

Intellectual Property Landscape

The core intellectual property for this compound is protected by a family of patents covering the compound itself, its pharmaceutical compositions, and its use in treating cell proliferative diseases, including cancer.

A key patent family includes:

-

WO2004082613A2: This international patent application appears to be the foundational patent for this compound, covering a broad range of benzimidazole derivatives, including the chemical structure of this compound.

-

EP1613289B1: The European patent derived from the international application, providing protection in designated European countries.

-

US7728019B2: The corresponding United States patent, which secures the intellectual property rights for this compound within the US.

These patents generally claim the chemical composition of this compound, pharmaceutical formulations containing the compound, and methods of using it to treat various cancers. For instance, a Chinese patent for this compound di-hydrochloride, set to expire no earlier than July 2032, covers the compound, pharmaceutical compositions, and its method of use for treating cell proliferative diseases.[1] This comprehensive patent portfolio provides a strong foundation for the commercial development of this compound.

Mechanism of Action

This compound functions as a vascular disrupting agent by targeting the microtubule cytoskeleton of endothelial cells, particularly those in the rapidly proliferating tumor neovasculature.[2]

Key aspects of this compound's mechanism of action include:

-

Tubulin Binding: this compound selectively and reversibly binds to the colchicine-binding site on β-tubulin.[2] This interaction inhibits the polymerization of tubulin dimers into microtubules.

-

Disruption of Endothelial Cell Cytoskeleton: The inhibition of microtubule formation leads to a rapid collapse of the endothelial cell cytoskeleton. This results in changes in cell shape, loss of cell-cell adhesion, and detachment from the extracellular matrix.

-

Vascular Shutdown: The cytoskeletal disruption in tumor endothelial cells causes a rapid and profound reduction in tumor blood flow.[2] This vascular shutdown deprives the tumor of oxygen and essential nutrients.

-

Tumor Necrosis: The prolonged ischemia resulting from the vascular collapse leads to extensive necrosis (cell death) within the tumor core.[2]

The signaling pathway downstream of this compound's interaction with tubulin is a critical area of research. Disruption of microtubule dynamics is known to activate the RhoA signaling pathway, which plays a crucial role in regulating endothelial cell contraction and permeability. Furthermore, the integrity of endothelial cell junctions, which is critical for vessel stability, is maintained by vascular endothelial (VE)-cadherin. The function of VE-cadherin is closely linked to the underlying microtubule network, suggesting that this compound's effects may also be mediated through alterations in VE-cadherin signaling.

Experimental Data

Preclinical In Vitro Data

This compound and its active metabolite, MN-022, have demonstrated potent activity against proliferating endothelial cells and various cancer cell lines in vitro.

| Cell Line | Compound | IC50 (nM) |

| MDA-MB-435 (Breast Carcinoma) | MN-029 | nM concentrations |

| Human Umbilical Vein Endothelial Cells (HUVEC) | MN-029 | nM concentrations |

| MDA-MB-435 (Breast Carcinoma) | MN-022 | nM concentrations |

| Human Umbilical Vein Endothelial Cells (HUVEC) | MN-022 | nM concentrations |

Note: Specific nM concentrations were not detailed in the available search results.

Preclinical In Vivo Data

In animal models, this compound has shown significant anti-tumor activity through its vascular disrupting effects. In a rodent KHT sarcoma model, a 100 mg/kg dose of MN-029 resulted in a rapid vascular shutdown and extensive tumor necrosis of approximately 90% within 24 hours.[3]

Clinical Data: Phase I Study

A Phase I clinical trial of this compound (MN-029) was conducted in patients with advanced solid tumors to determine its safety, pharmacokinetics, and anti-vascular effects.[4][5]

Table 1: Phase I Clinical Trial Summary [4][5]

| Parameter | Value |

| Dosing Regimen | Escalating doses from 4.0 to 225 mg/m² administered intravenously every 3 weeks. |

| Maximum Tolerated Dose (MTD) | 180 mg/m² |

| Dose-Limiting Toxicities (DLTs) at 225 mg/m² | Transient ischemic attack, Grade 3 transaminitis |

| Common Toxicities | Nausea, vomiting, diarrhea, fatigue, headache, anorexia |

Table 2: Pharmacokinetic Parameters (at MTD of 180 mg/m²) [4]

| Parameter | Value |

| Cmax (Maximum Concentration) | Dose-related increases observed |

| AUC (Area Under the Curve) | Dose-related increases observed |

Note: Substantial inter-subject variability was observed for Cmax and AUC.

Table 3: Pharmacodynamic Effects [4]

| Parameter | Observation |

| Tumor Vascularization (Ktrans) | Significant linear correlation between reduction in Ktrans and exposure to MN-029. |

Key Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Workflow:

Methodology:

-

A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared on ice.

-

This compound or a control substance is added to the reaction mixture.

-

The reaction is initiated by warming the mixture to 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the scattering of light by microtubules, is measured over time using a spectrophotometer.

-

The resulting polymerization curve is analyzed to determine the effect of the compound on the rate and extent of tubulin polymerization.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Workflow:

Methodology:

-

A 96-well plate is coated with a basement membrane matrix, such as Matrigel.

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel.

-

This compound or a control substance is added to the cells.

-

The plate is incubated at 37°C for several hours to allow for tube formation.

-

The formation of capillary-like structures is visualized and imaged using a microscope.

-

Tube formation is quantified by measuring parameters such as total tube length, number of branch points, and total tube area.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Workflow:

Methodology:

-

Cancer cells are treated with this compound or a control for a specified period.

-

Cells are harvested, washed, and fixed, typically with ethanol.

-

The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound is expected to cause an accumulation of cells in the G2/M phase.[6][7][8]

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Workflow:

Methodology:

-

Cells are treated with this compound or a control to induce apoptosis.

-

Cells are harvested and washed.

-

Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action and a strong intellectual property position. Preclinical and early clinical data have demonstrated its potent anti-tumor activity, which is mediated through the disruption of the tumor vasculature. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors. This technical guide provides a foundational understanding of the key scientific and intellectual property aspects of this compound for professionals in the field of drug development and cancer research.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]